N-benzyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide
Description
The compound "N-benzyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide" appears to be a novel structure with potential biological activities. Its synthesis and analysis draw from principles common in the study of benzamides and fluoro-derivatives, focusing on their ability to interact with biological systems and their potential applications in materials science and pharmaceuticals.
Synthesis Analysis
Synthesis techniques for benzamide derivatives often involve the condensation of benzoic acid derivatives with amines in the presence of coupling agents or through direct functionalization of existing aromatic compounds. For example, the synthesis of similar compounds involves nucleophilic substitution and coupling reactions under specific conditions to introduce fluoro- and morpholino- groups (Wei Li et al., 2008; M. A. Patharia et al., 2020).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial in determining their chemical behavior and biological activity. X-ray crystallography and NMR spectroscopy are commonly used to elucidate their structures, revealing the arrangement of fluorine and morpholino groups which significantly impact the compound's properties and interactions (Huai‐Lin Pang et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of benzamide derivatives is influenced by the presence of the fluoro- and morpholino- groups. These compounds can undergo various chemical reactions, including nucleophilic substitution and coupling reactions, depending on the surrounding functional groups and reaction conditions (R. Moreno-Fuquen et al., 2019; D. Nematollahi & R. Esmaili, 2010).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are determined by the molecular structure. The introduction of fluorine atoms often affects the hydrophobicity and crystalline stability of these compounds, which can be critical for their application in drug formulation and material science (P. A. Suchetan et al., 2016).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, are significantly influenced by the compound's structure. For instance, the presence of the sulfonyl and morpholino groups can enhance the compound's ability to act as a ligand in complex formation or influence its pharmacological activity (Jia-Qiang Wu et al., 2017).
properties
IUPAC Name |
N-benzyl-2-fluoro-5-morpholin-4-ylsulfonylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c19-17-7-6-15(26(23,24)21-8-10-25-11-9-21)12-16(17)18(22)20-13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMBOMLTRZRBAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.